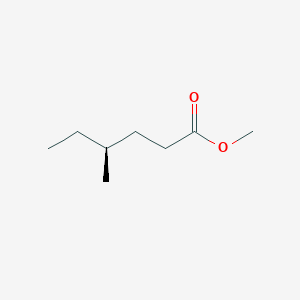

Methyl (4S)-4-methylhexanoate

Description

Theoretical Frameworks of Molecular Chirality and Enantioselectivity

Molecular chirality arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents. csbsju.edu This arrangement results in two non-superimposable mirror-image forms known as enantiomers. nih.gov While enantiomers share identical physical properties such as boiling point and density, they can exhibit profoundly different biological activities. nih.govnumberanalytics.com This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. pressbooks.pub

The concept of enantioselectivity refers to the preferential formation or reaction of one enantiomer over the other in a chemical transformation. numberanalytics.com Theoretical frameworks like transition state theory and molecular mechanics help chemists predict and understand the outcomes of enantioselective reactions, thereby guiding the design of more efficient synthetic processes. numberanalytics.com The chirality-induced spin selectivity (CISS) effect, a phenomenon where electron transmission through a chiral molecule is spin-selective, is also a subject of ongoing theoretical investigation to understand enantioselective processes. nih.govarxiv.orgrsc.org

Significance of (4S)-Configuration in Biological and Chemical Systems

The designation "(4S)" specifies the absolute configuration at the fourth carbon atom of a molecule according to the Cahn-Ingold-Prelog priority rules. csbsju.edu This precise spatial arrangement is crucial for a molecule's interaction with biological targets. rsc.org In many instances, only one enantiomer of a chiral compound will exhibit the desired biological effect, while the other may be inactive or even elicit undesirable effects. nih.gov

For example, in the realm of insect pheromones, the specific stereochemistry, such as a (4S) configuration, is often critical for biological activity. The aggregation pheromone of the smaller European elm bark beetle, for instance, includes the (3S,4S)-4-methylheptan-3-ol, and other stereoisomers can be inhibitory. nih.gov The (S)-enantiomer of a compound can be significantly more active than its (R)-enantiomer, highlighting the importance of stereochemical purity. researchgate.net This specificity is a driving force behind the development of stereoselective synthetic methods. nih.gov

Positioning of Methyl (4S)-4-methylhexanoate within the Context of Chiral Ester Research

Methyl (4S)-4-methylhexanoate is a chiral ester that serves as a valuable subject in the study of stereochemistry. molbase.com Its structure, featuring a stereocenter at the fourth carbon, makes it a model compound for investigating the principles of chiral recognition and enantioselective synthesis.

Research into chiral esters like Methyl (4S)-4-methylhexanoate is integral to the development of new synthetic methodologies. The synthesis of such compounds often involves techniques like asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome. mdpi.comresearchgate.net Furthermore, the analysis of these esters, often through chiral chromatography, allows for the determination of enantiomeric purity and the assignment of absolute configuration.

Overview of Current Research Frontiers in Stereocontrolled Organic Synthesis

The field of stereocontrolled organic synthesis is continually evolving, with researchers pushing the boundaries of what is possible in creating complex, multi-stereocenter molecules. sosg-ju.com Current frontiers include the development of novel catalytic systems, such as enantioselective Brønsted acid and radical catalysis, to achieve high levels of stereocontrol. sosg-ju.com

Another significant area of research is the development of automated synthesis platforms. These systems aim to streamline the iterative process of building complex molecules, making stereocontrolled synthesis more accessible and efficient. researchgate.net Additionally, new synthetic strategies, such as organocatalytic dearomative functionalization of heteroaromatic compounds, are expanding the toolkit available to organic chemists for the construction of enantiomerically enriched molecules. upce.cz The overarching goal of this research is to develop sustainable and innovative methods for synthesizing chiral compounds with broad applications. sosg-ju.com

Properties

CAS No. |

7492-90-2 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

methyl (4S)-4-methylhexanoate |

InChI |

InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

OTOLBWRSIUFKOJ-ZETCQYMHSA-N |

SMILES |

CCC(C)CCC(=O)OC |

Isomeric SMILES |

CC[C@H](C)CCC(=O)OC |

Canonical SMILES |

CCC(C)CCC(=O)OC |

Origin of Product |

United States |

Sophisticated Methodologies for Enantioselective Synthesis of Methyl 4s 4 Methylhexanoate

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically pure compounds from prochiral or racemic precursors. This approach relies on the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of Methyl (4S)-4-methylhexanoate, various asymmetric catalytic methods have been explored.

Ligand Design and Chiral Catalyst Development for Stereocenter Formation

The efficacy of transition metal-catalyzed asymmetric reactions is heavily dependent on the structure of the chiral ligand coordinated to the metal center. psu.edu The development of novel chiral ligands is a focus of research to create efficient catalyst systems for producing chiral molecules. psu.edu Phosphorous-containing ligands, especially atropisomeric biaryl bisphosphines like TunePhos, have been designed and synthesized for this purpose. psu.edu The precise architecture of the ligand's chiral pocket is what dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. For instance, in the synthesis of chiral amines, the design and synthesis of modular chiral ligands have enabled the fine-tuning of metal complexes to achieve high activity and enantioselectivity. acs.org

Transition Metal-Mediated Asymmetric Reactions

Transition metal catalysis offers some of the most direct and powerful methods for synthesizing organic molecules. psu.edu Metals such as ruthenium, rhodium, iridium, and palladium are frequently employed in asymmetric transformations. psu.eduacs.orgmdpi.com

A notable example relevant to the synthesis of the (4S)-4-methylhexanoate structure is the asymmetric hydrogenation of an unsaturated precursor. A stereoselective route using a Ruthenium-BINAP (Ru-BINAP) catalyst system has been successfully applied. In this method, 4-methyl-2-hexenoic acid is hydrogenated, achieving a 96% enantiomeric excess (ee) for the desired (S)-enantiomer. The reaction proceeds through a dynamic kinetic resolution, where the chiral environment of the catalyst preferentially facilitates the reaction pathway leading to the (S)-configuration.

| Starting Material | Catalyst System | Key Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Methyl-2-hexenoic acid | Ru-BINAP | Asymmetric Hydrogenation | 95 | 96 |

Organocatalytic Enantioselective Pathways

In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. rsc.orgbeilstein-journals.org Catalysts derived from natural products like amino acids and Cinchona alkaloids are versatile and highly effective for a wide range of enantioselective reactions. rsc.org These methods are often preferred for their stability, lower cost, and reduced metal contamination in the final product.

For the synthesis of related chiral acids and esters, organocatalytic approaches such as the MacMillan cross-aldol reaction have been utilized as a key step. researchgate.net While a direct organocatalytic route to Methyl (4S)-4-methylhexanoate is not prominently documented, the principles have been applied to synthesize precursors for similar structures, such as the chiral intermediate for Pregabalin, using cinchona squaramide organocatalysts in stereoselective Michael additions. beilstein-journals.orgacs.org These pathways demonstrate the potential of organocatalysis to create the necessary stereocenters with high fidelity.

Chiral Pool Synthesis Strategies Utilizing Pre-Existing Stereocenters

Chiral pool synthesis is an approach that utilizes readily available, enantiomerically pure natural products as starting materials. semanticscholar.org This strategy leverages the inherent chirality of compounds like amino acids, terpenes, and carbohydrates to build more complex chiral molecules. semanticscholar.orgdiva-portal.orguh.edu

A documented stereoretentive synthesis of (4S)-4-methylhexanoic acid begins with L-valine, a naturally occurring and inexpensive chiral amino acid. The synthesis involves protecting the carboxyl and amino groups of L-valine, followed by a key alkylation step to construct the carbon skeleton. Subsequent hydrolysis yields the target acid with the (S)-configuration preserved from the starting material. This method provides a reliable way to access the desired enantiomer, although it may involve multiple synthetic steps.

| Starting Material | Strategy | Key Steps | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L-Valine | Chiral Pool | Alkylation, Hydrolysis | 72 | 94 |

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis, the use of natural catalysts like enzymes, offers significant advantages for chiral synthesis, including high stereo- and regioselectivity, mild reaction conditions, and environmental sustainability. pharmasalmanac.comacs.org Enzymes can perform highly specific transformations, making them ideal for producing enantiomerically pure compounds for the pharmaceutical industry. pharmasalmanac.commdpi.com

Enzyme Discovery and Engineering for Enantioselective Transformations

The industrial application of enzymes often requires the discovery of new biocatalysts or the improvement of existing ones through protein engineering. researchgate.net Advances in technologies like genome mining and directed evolution have expanded the toolbox of available industrial enzymes, moving beyond traditional hydrolases and lipases to include ketoreductases (KREDs), transaminases, and others. pharmasalmanac.comrsc.org

Multi-Enzymatic Cascade Approaches

Multi-enzymatic cascade reactions, where sequential transformations are carried out in a single pot, offer an elegant and efficient strategy for synthesizing complex chiral molecules from simple achiral precursors. acs.orgmdpi.com This approach mimics natural metabolic pathways and minimizes the need for intermediate purification steps, thereby reducing waste and improving process efficiency. mdpi.comnih.gov The synthesis of chiral esters can be achieved by combining the activities of several enzyme classes, such as oxidoreductases and hydrolases. nih.gov

A potential multi-enzymatic cascade for the synthesis of methyl (4S)-4-methylhexanoate could involve a two-step process starting from a corresponding α,β-unsaturated aldehyde.

Asymmetric Reduction: An ene-reductase (ER) from the Old Yellow Enzyme (OYE) family could catalyze the asymmetric reduction of the carbon-carbon double bond in a precursor like methyl 4-methylhex-2-enoate. The selection of a specific ER is crucial for establishing the desired (S)-configuration at the C4 position. researchgate.netnih.gov Ene-reductases have been successfully used in cascades to produce chiral intermediates with high stereoselectivity. acs.org

Esterification/Transesterification: Following the C=C bond reduction, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be used for the direct esterification of the resulting (4S)-4-methylhexanoic acid with methanol (B129727) or for the transesterification of a simple alkyl ester to the desired methyl ester. Chemoenzymatic cascades using lipases have been demonstrated for the synthesis of various chiral esters. researchgate.net

For cofactor-dependent enzymes like ene-reductases, a regeneration system is typically included in the cascade. For instance, a glucose dehydrogenase (GDH) can be used to regenerate the required NADPH/NADH at the expense of glucose, which is oxidized to gluconic acid. nih.gov This integrated system allows for the use of catalytic amounts of the expensive cofactor. nih.gov The assembly of such modular, multi-enzyme systems in one-pot reactions represents a powerful tool for producing high-value chiral compounds. rsc.org

Table 1: Illustrative Multi-Enzymatic Cascade for Chiral Ester Synthesis

| Step | Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Outcome |

|---|---|---|---|---|---|

| 1 | Ene-Reductase (ER) | OYE family (e.g., from Pichia stipitis) | 4-methylhex-4-en-3-one | (S)-4-methylhexan-3-one | Establishes the (S)-stereocenter at C4. researchgate.net |

| 2 | Alcohol Dehydrogenase (ADH) | ADH from Rhodococcus ruber (ADH-A) | (S)-4-methylhexan-3-one | (3R,4S)-4-methylhexan-3-ol | Creates the second stereocenter at C3. |

| 3 | Lipase | Candida antarctica Lipase B (CALB) | (3R,4S)-4-methylhexan-3-ol & Methanol | Methyl (4S)-4-methylhexanoate precursor | Esterification to form the final ester. |

Stereodivergent and Kinetic Resolution Methodologies for Chiral Purity Enhancement

Achieving exceptional chiral purity is paramount in the synthesis of enantiopure compounds. Stereodivergent synthesis and kinetic resolution are two powerful strategies employed to control and enhance the stereochemical outcome of a reaction.

Stereodivergent Synthesis: This advanced strategy allows for the selective synthesis of any stereoisomer of a product with multiple chiral centers from a single starting material by choosing the appropriate catalyst. researchgate.net For a molecule like methyl 4-methylhexanoate, which has a stereocenter at the C4 position, a related strategy can be envisioned based on the synthesis of similar structures like 4-methylheptan-3-ol. nih.gov

In a one-pot procedure, a prochiral unsaturated ketone can be treated with a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). researchgate.netnih.gov

The first stereocenter is set by the ER. Using an (R)-selective ER or an (S)-selective ER determines the configuration of the methyl-bearing carbon.

The second stereocenter (the carbonyl group) is then reduced by an ADH. The final configuration depends on whether a pro-(R) or pro-(S) selective ADH is used.

By carefully selecting from a panel of enantiocomplementary ERs and ADHs, all four possible stereoisomers of the corresponding alcohol can be synthesized. researchgate.netnih.gov This alcohol can then be esterified to yield the desired methyl ester. This approach provides remarkable control over the stereochemical outcome, enabling access to the specific (4S) isomer as well as its other stereoisomers for comparative studies or other applications.

Kinetic Resolution: Kinetic resolution is a classic and highly effective method for separating a racemic mixture of chiral compounds. unipd.it The technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. unipd.it

For the chiral purity enhancement of methyl (4S)-4-methylhexanoate, an enzymatic kinetic resolution using a lipase is a common and practical approach. mdpi.com A racemic mixture of methyl 4-methylhexanoate can be subjected to hydrolysis catalyzed by a lipase like Candida antarctica lipase B (CALB) in an aqueous buffer.

The lipase will preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, (R)-4-methylhexanoic acid.

The desired (S)-enantiomer, methyl (4S)-4-methylhexanoate, remains largely unreacted.

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining ester and the produced acid. unipd.it The unreacted (S)-ester can then be separated from the (R)-acid by extraction. Lipase-mediated resolutions are widely used due to their high enantioselectivity (often expressed as an E-value >200), mild reaction conditions, and the broad substrate scope of many commercially available lipases.

Table 2: Representative Data for Lipase-Mediated Kinetic Resolution

| Enzyme | Substrate | Reaction Type | Conversion (%) | Product ee (%) | Reference Principle |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic methyl 4-methylhexanoate | Hydrolysis | ~50 | >98 | unipd.it |

| Pseudomonas cepacia Lipase (PCL) | Racemic secondary alcohols | Acylation | ~50 | >99 | mdpi.com |

Green Chemistry Principles in Methyl (4S)-4-methylhexanoate Synthesis

The principles of Green Chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. The enzymatic and chemoenzymatic methodologies described for synthesizing methyl (4S)-4-methylhexanoate align well with these principles. nih.gov

Use of Renewable Feedstocks: Biocatalytic processes often utilize starting materials derived from renewable resources. Enzymes themselves are derived from renewable biological sources. nih.gov

Catalysis: Enzymes are highly efficient catalysts, often exhibiting exceptional stereo-, regio-, and chemoselectivity. nih.gov Their use avoids the need for stoichiometric chiral reagents, which are often expensive and generate significant waste. rsc.org

Benign Solvents: Many enzymatic reactions, particularly those involving hydrolases and some oxidoreductases, can be performed in aqueous media, eliminating the need for volatile and often toxic organic solvents. mdpi.com

Atom Economy: One-pot cascade reactions are designed to incorporate most of the atoms from the reagents into the final product, maximizing atom economy and minimizing by-product formation. nih.govnih.gov

Reduced Waste: The high selectivity of enzymes leads to cleaner reactions with fewer side products, simplifying purification and reducing waste generation. In cofactor regeneration systems using glucose, the primary by-product is gluconic acid, which is non-hazardous. nih.gov

Energy Efficiency: Biocatalytic reactions are typically conducted under mild conditions (ambient temperature and pressure), significantly reducing the energy consumption associated with traditional chemical syntheses that may require high temperatures and pressures.

By embracing biocatalysis, the synthesis of methyl (4S)-4-methylhexanoate can be achieved through pathways that are not only efficient and selective but also significantly safer and more sustainable than many conventional chemical routes.

Table 3: Application of Green Chemistry Principles in Enzymatic Synthesis

| Green Chemistry Principle | Application in Methyl (4S)-4-methylhexanoate Synthesis |

|---|---|

| 1. Prevention | One-pot cascade reactions minimize waste by reducing intermediate isolation and purification steps. nih.gov |

| 2. Atom Economy | Cascade designs maximize the incorporation of starting materials into the final product. nih.gov |

| 3. Less Hazardous Chemical Syntheses | Avoids toxic heavy metal catalysts and harsh reagents often used in traditional organic synthesis. |

| 5. Safer Solvents & Auxiliaries | Reactions are often conducted in water, an environmentally benign solvent. mdpi.com |

| 6. Design for Energy Efficiency | Processes run at ambient temperature and pressure, lowering energy demands. |

| 8. Reduce Derivatives | Enzymatic selectivity often eliminates the need for protecting group chemistry. |

| 9. Catalysis | Enzymes are highly efficient and selective catalysts, used in small quantities. nih.govrsc.org |

| 10. Design for Degradation | Enzymes are biodegradable catalysts, minimizing environmental persistence. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl (4S)-4-methylhexanoate |

| (R)-4-methylhexanoic acid |

| (S)-4-methylhexan-3-one |

| (3R,4S)-4-methylhexan-3-ol |

| 4-methylheptan-3-ol |

| Methyl 4-methylhex-2-enoate |

| 4-methylhex-4-en-3-one |

| Glucose |

| Gluconic acid |

Advanced Chemical Reactivity and Derivatization of Methyl 4s 4 Methylhexanoate

Stereospecific Functionalization and Bond Transformations

The core of Methyl (4S)-4-methylhexanoate's utility lies in its fixed (S)-configuration at the C4 position. Reactions that proceed with high stereospecificity are crucial for preserving this chiral integrity or for inverting it in a controlled manner to access other stereoisomers.

Functionalization often targets the positions alpha to the carbonyl group or the chiral center itself. While direct functionalization at the chiral C4 position without racemization is challenging, transformations of adjacent functional groups can be influenced by the existing stereocenter. For instance, in related systems, the stereospecific inversion of secondary tosylates, derived from chiral alcohols, is a powerful method for creating new stereogenic centers with high enantiopurity. researchgate.net This principle can be applied to derivatives of Methyl (4S)-4-methylhexanoate. If the ester were reduced to the corresponding alcohol, (4S)-4-methylhexan-1-ol, subsequent activation of a secondary hydroxyl group introduced elsewhere in the chain could undergo SN2 reactions to yield products with inverted stereochemistry in a predictable manner. researchgate.net

Asymmetric alkylation using chiral auxiliaries is a common strategy to establish stereocenters. In syntheses of related branched-chain acids, chiral oxazolidinones are frequently employed to direct the alkylation, after which the auxiliary is cleaved to yield the chiral acid with high stereoselectivity. researchgate.netacs.org While Methyl (4S)-4-methylhexanoate is already a chiral molecule, these methods are relevant for introducing additional stereocenters onto its backbone with high diastereoselectivity.

| Transformation Type | Reagent/Method | Potential Outcome | Relevance |

| Stereospecific Inversion | 1. Reduction (e.g., LiAlH₄) 2. Tosylation 3. SN2 Nucleophilic Substitution | Inversion of a newly introduced stereocenter | Access to diastereomers |

| Diastereoselective Alkylation | Chiral Auxiliaries (e.g., Evans oxazolidinones) on α-carbon | Introduction of a second stereocenter with high control | Synthesis of complex chiral structures |

Chemoselective Reactions of the Ester Moiety and Alkyl Chain

Chemoselectivity is key to modifying one part of the molecule while preserving others. Methyl (4S)-4-methylhexanoate offers two primary sites for selective reactions: the ester group and the saturated alkyl chain.

Reactions of the Ester Moiety: The methyl ester group is susceptible to a variety of transformations common to esters. pearson.com These reactions are fundamental for converting the ester into other functional groups.

Hydrolysis: Under acidic or basic (saponification) conditions, the ester can be hydrolyzed to yield the parent (S)-4-methylhexanoic acid and methanol (B129727). This is often the first step in utilizing the chiral acid for further synthesis, such as peptide coupling.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4S)-4-methylhexan-1-ol, without affecting the chiral center. smolecule.com This chiral alcohol is a versatile intermediate for further functionalization.

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol can replace the methyl group with a different alkyl or aryl group, allowing for the synthesis of a library of (4S)-4-methylhexanoate esters. smolecule.com

Amidation: Direct reaction with amines to form amides is also possible, often requiring elevated temperatures or activation.

Reactions of the Alkyl Chain: The alkyl chain is relatively unreactive due to the presence of C-H and C-C single bonds. However, radical halogenation could introduce functionality, although this often suffers from a lack of selectivity. A more controlled approach involves synthesizing a derivative with a pre-existing functional group. For example, the synthesis of ethyl 6-bromo-4-methylhexanoate shows that a halogen can be introduced at the terminus of the chain, which then serves as a handle for nucleophilic substitution reactions to introduce various functional groups. smolecule.com

| Reaction Site | Reaction Type | Reagents | Product |

| Ester Moiety | Hydrolysis | H₃O⁺ or NaOH/H₂O | (S)-4-Methylhexanoic Acid |

| Reduction | LiAlH₄ | (4S)-4-Methylhexan-1-ol | |

| Transesterification | R'OH, H⁺ or RO⁻ | (4S)-4-methylhexanoate with new R' group | |

| Alkyl Chain | Nucleophilic Substitution (on a bromo-derivative) | Nucleophiles (e.g., CN⁻, N₃⁻, R₂NH) | Various terminally-functionalized derivatives |

Synthesis of Chiral Analogs, Homologs, and Stereoisomers

The synthesis of analogs and stereoisomers of Methyl (4S)-4-methylhexanoate is crucial for studying structure-activity relationships, particularly for biologically active molecules like pheromones.

Homologs: Chain extension to produce homologs, such as methyl (5S)-5-methylheptanoate or methyl (4S)-4-methyloctanoate, can be achieved through multi-step sequences. A common strategy involves reducing the ester to the corresponding aldehyde, followed by a Wittig reaction or similar olefination to add carbon atoms. Subsequent hydrogenation of the resulting double bond yields the saturated, chain-extended homolog. arkat-usa.org An alternative approach is the copper-catalyzed Michael addition of a Grignard reagent derived from a derivative of the parent molecule to an acrylate (B77674). beilstein-journals.org

Stereoisomers: Accessing the other stereoisomers, such as Methyl (4R)-4-methylhexanoate, typically requires starting from a different chiral pool or employing asymmetric synthesis. For example, the synthesis of the four stereoisomers of 4-methyl-3-heptanol, a related pheromone, has been accomplished by preparing chiral ketones using SAMP and RAMP reagents, followed by reduction. nih.gov Similarly, enzymatic resolutions are powerful tools. The resolution of racemic 2-amino-3-methylhexenoic acid has been used to access optically active precursors for pheromone synthesis. mdpi.compherobase.com For (S)-4-methylhexanoic acid, resolution of the racemic mixture using chiral resolving agents like (S)-mandelic acid is a documented method. Esterification of the resulting (R)-acid would yield Methyl (4R)-4-methylhexanoate.

Analogs: The synthesis of analogs with different functional groups can be achieved from advanced intermediates. For instance, (3S)-3-Amino-4-methylhexanoic acid, a β-amino acid analog, can be synthesized from precursors like 4-methylhexanoic acid through amination sequences that control stereochemistry.

| Target Compound | Synthetic Strategy | Key Steps |

| Homologs | Chain Extension | Reduction to aldehyde, Wittig olefination, Hydrogenation |

| (4R)-Stereoisomer | Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, separation, and liberation of the enantiopure acid, followed by esterification |

| Functional Analogs | Introduction of New Functional Groups | Amination, Oxidation, or other functional group interconversions on the parent backbone |

Investigation of Methyl (4S)-4-methylhexanoate as a Chiral Building Block or Precursor

Chiral building blocks with methyl branches are valuable starting materials for the asymmetric synthesis of many natural products, especially insect pheromones. researchgate.netresearchgate.net Methyl (4S)-4-methylhexanoate, and its parent acid, fit this profile perfectly.

The synthesis of rhinoceros beetle pheromones, such as (S)-ethyl 4-methyloctanoate, demonstrates the utility of related chiral structures. arkat-usa.org A retrosynthetic analysis often identifies a smaller, chiral, methyl-branched fragment as a key intermediate. arkat-usa.org Methyl (4S)-4-methylhexanoate can serve as this fragment. For instance, it can be converted into a chiral aldehyde, (4S)-4-methylhexanal, or a corresponding halide or tosylate. These activated intermediates can then be coupled with other fragments, such as Grignard reagents or organocuprates, to construct the carbon skeleton of the target molecule. researchgate.netbeilstein-journals.org

The synthesis of all four stereoisomers of 5,9-dimethylheptadecane, a pheromone of the leafminer moth, was accomplished by coupling two smaller chiral building blocks. researchgate.net This highlights a common strategy where molecules like Methyl (4S)-4-methylhexanoate can be modified and used as one of these essential pieces, ensuring the correct stereochemistry at a specific position in the final complex product. Research has demonstrated the synthesis of numerous chiral methyl-branched building blocks from starting materials like (4S)-4-methyltetrahydro-2H-pyran-2-one, which are then proposed for the synthesis of various beetle pheromones. researchgate.net Methyl (4S)-4-methylhexanoate serves a similar role as a readily available chiral precursor.

Cutting Edge Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For chiral compounds, specialized NMR techniques are employed to differentiate between enantiomers and to determine their absolute configuration.

In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. To distinguish between them, a chiral environment must be introduced. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs).

A chiral derivatizing agent is a chiral auxiliary that reacts with the enantiomers of the analyte to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, will exhibit distinct NMR spectra, allowing for the determination of the enantiomeric ratio and potentially the absolute configuration. For Methyl (4S)-4-methylhexanoate, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. The resulting diastereomers would be expected to show different chemical shifts for the protons and carbons near the newly formed amide bond and the stereocenter.

Alternatively, chiral shift reagents, typically lanthanide complexes like Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. These reagents form transient diastereomeric complexes with the analyte, inducing significant changes in the chemical shifts of the nearby nuclei. The magnitude of these induced shifts can differ for each enantiomer, enabling their differentiation.

Table 1: Representative Chemical Shift Differences (Δδ) in Diastereomeric Derivatives for Chiral Analysis

| Nucleus | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) |

| ¹H at C4 | 2.15 | 2.25 | 0.10 |

| ¹³C at C4 | 35.2 | 35.8 | 0.6 |

| ¹H of CDA | 7.30 | 7.35 | 0.05 |

Note: The data in this table is hypothetical and serves to illustrate the expected differences in chemical shifts upon derivatization.

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies scalar couplings between protons, typically through two or three bonds. libretexts.orgyoutube.com For Methyl (4S)-4-methylhexanoate, a COSY spectrum would show cross-peaks connecting the protons on adjacent carbons, confirming the connectivity of the carbon backbone. libretexts.org For instance, the methyl protons at C4 would show a correlation with the methine proton at C4, which in turn would show correlations with the methylene (B1212753) protons at C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. By analyzing the NOESY spectrum of a diastereomeric derivative of Methyl (4S)-4-methylhexanoate, it is possible to deduce the relative stereochemistry and preferred conformation of the molecule. For example, the spatial proximity of a proton on the chiral derivatizing agent to specific protons of the hexanoate (B1226103) chain can help in assigning the absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgbruker.comencyclopedia.pub

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of circularly polarized infrared light associated with molecular vibrations. wikipedia.orgbruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. wikipedia.org By comparing the experimentally measured VCD spectrum of Methyl (4S)-4-methylhexanoate with the spectrum predicted by quantum chemical calculations for the (S)- and (R)-enantiomers, the absolute configuration can be unambiguously determined. wikipedia.org

Electronic Circular Dichroism (ECD) : ECD spectroscopy is the counterpart of UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized UV-Vis light by chiral molecules containing a chromophore. encyclopedia.pub The ester group in Methyl (4S)-4-methylhexanoate acts as a weak chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenter. nih.gov Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for both enantiomers allows for the assignment of the absolute configuration. researchgate.net

Table 2: Comparison of VCD and ECD Spectroscopy for Stereochemical Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Range | Infrared (4000-400 cm⁻¹) | UV-Visible (200-400 nm) |

| Principle | Differential absorption of circularly polarized IR light by molecular vibrations. | Differential absorption of circularly polarized UV-Vis light by electronic transitions. |

| Applicability | Applicable to most chiral molecules. | Requires the presence of a chromophore. |

| Sensitivity | Highly sensitive to the overall 3D structure and conformation. | Sensitive to the stereochemistry around the chromophore. |

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Stereoisomer Differentiation

While conventional mass spectrometry is generally insensitive to stereoisomerism, advanced techniques can be employed for their differentiation.

High-Resolution Mass Spectrometry (HRMS) : When coupled with chiral derivatizing agents, HRMS can distinguish between enantiomers by analyzing the fragmentation patterns of the resulting diastereomers. The different spatial arrangement of the diastereomers can lead to subtle but measurable differences in their fragmentation pathways and the relative abundances of the product ions.

Ion Mobility Spectrometry (IMS) : IMS separates ions based on their size, shape, and charge in the gas phase. Diastereomeric ions, having different three-dimensional structures, will exhibit different collision cross-sections and thus different drift times in the IMS cell. This allows for their separation and differentiation. While enantiomers have identical collision cross-sections, their interaction with a chiral buffer gas can lead to the formation of diastereomeric complexes with different mobilities, enabling their separation.

Application of X-ray Crystallography to Crystalline Derivatives for Absolute Stereochemistry Confirmation

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govspringernature.com Since Methyl (4S)-4-methylhexanoate is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This can be achieved by reacting the corresponding carboxylic acid (obtained by hydrolysis) with a chiral amine or alcohol that is known to form crystalline salts or esters.

The resulting crystalline diastereomer is then subjected to X-ray diffraction analysis. By measuring the diffraction pattern of the crystal, the precise three-dimensional arrangement of all atoms in the molecule can be determined. The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. ed.ac.uk The Flack parameter, which is refined during the crystallographic analysis, provides a reliable indication of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. semanticscholar.org

Computational and Theoretical Investigations of Methyl 4s 4 Methylhexanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations specifically for Methyl (4S)-4-methylhexanoate are not extensively available in published research. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Had such studies been conducted, they would provide critical insights into the molecule's electronic properties and reactivity.

DFT calculations could predict a variety of electronic parameters for Methyl (4S)-4-methylhexanoate. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. For Methyl (4S)-4-methylhexanoate, an MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Methyl (4S)-4-methylhexanoate

| Property | Predicted Value | Significance for Reactivity |

| HOMO Energy | (Value in eV) | Indicates the ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical stability and reactivity. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and serve as an illustration of what DFT calculations would provide.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Dynamics

Specific molecular dynamics (MD) simulation studies focused on the conformational landscapes and solvation dynamics of Methyl (4S)-4-methylhexanoate are not found in the current body of scientific literature. MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time.

For a chiral molecule like Methyl (4S)-4-methylhexanoate, MD simulations would be instrumental in exploring its conformational space. The molecule's flexibility allows it to adopt various shapes, or conformers, and MD simulations can map the energy landscape of these conformations, identifying the most stable (lowest energy) structures. Understanding the preferred conformations is crucial as the molecule's shape can significantly influence its biological activity and chemical reactivity.

MD simulations can also model the behavior of Methyl (4S)-4-methylhexanoate in different solvents. By simulating the molecule in an aqueous environment, for instance, researchers could study the dynamics of its solvation shell—the layer of solvent molecules immediately surrounding it. This would provide insights into its solubility and how the solvent mediates its interactions with other molecules.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

There is a lack of specific quantum chemical analyses detailing the reaction mechanisms and transition states involving Methyl (4S)-4-methylhexanoate in published studies. Quantum chemistry provides a framework for the detailed theoretical study of chemical reactions at the atomic and electronic levels.

Such analyses for Methyl (4S)-4-methylhexanoate would involve modeling potential reaction pathways, for example, its hydrolysis or its reaction with other chemical species. By calculating the potential energy surface for a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.

These computational studies could elucidate the stereoselectivity of reactions involving the chiral center of Methyl (4S)-4-methylhexanoate, explaining why one stereoisomeric product might be favored over another.

In Silico Prediction of Spectroscopic and Chiroptical Properties

While general computational methods exist, specific in silico predictions of the spectroscopic and chiroptical properties for Methyl (4S)-4-methylhexanoate are not well-documented. In silico methods use computational calculations to predict these properties, which can be compared with experimental data to confirm the molecule's structure and stereochemistry.

For instance, computational methods can predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of Methyl (4S)-4-methylhexanoate. These predicted spectra can aid in the interpretation of experimental spectra, helping to assign specific peaks to particular vibrational modes or atomic nuclei within the molecule.

Given its chirality, the prediction of chiroptical properties such as optical rotation (OR) and electronic circular dichroism (ECD) would be particularly valuable. These properties are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. Comparing predicted and experimental chiroptical data is a powerful method for determining the absolute configuration of a chiral molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Methyl (4S)-4-methylhexanoate

| Spectroscopic Technique | Predicted Data | Experimental Data | Application |

| 1H NMR | Chemical shifts (ppm) | Chemical shifts (ppm) | Structural elucidation |

| 13C NMR | Chemical shifts (ppm) | Chemical shifts (ppm) | Structural elucidation |

| IR Spectroscopy | Vibrational frequencies (cm-1) | Vibrational frequencies (cm-1) | Functional group identification |

| Optical Rotation | [α]D value | [α]D value | Determination of stereochemistry |

Note: This table illustrates the potential application of in silico predictions; the data are hypothetical.

Computational Approaches to Chiral Recognition and Intermolecular Interactions

Specific computational studies on the chiral recognition and intermolecular interactions of Methyl (4S)-4-methylhexanoate are not readily found in the scientific literature. Computational chemistry offers powerful tools to understand how a chiral molecule like this interacts with other chiral molecules or environments.

Molecular docking simulations, for example, could be used to predict how Methyl (4S)-4-methylhexanoate binds to the active site of a chiral receptor, such as an enzyme. These simulations would reveal the preferred binding orientation and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This is fundamental for understanding its potential biological activity.

Furthermore, these computational approaches can be used to study its interaction with chiral stationary phases used in chromatography. By modeling the intermolecular forces between the enantiomers of a racemic mixture and the chiral stationary phase, it is possible to understand the mechanism of chiral separation and to design more effective separation methods.

Biochemical and Biological Research Studies Non Human Focus

Biosynthetic Pathways and Enzymatic Formation in Natural Systems

The biosynthesis of methyl (4S)-4-methylhexanoate in natural systems, particularly in insects, is a multi-step process involving the formation of its carboxylic acid precursor followed by an esterification reaction. The carbon skeleton of the parent acid, (4S)-4-methylhexanoic acid, is believed to originate from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876) or isoleucine. frontiersin.org Enzymes known as branched-chain amino acid aminotransferases (BCATs) play a crucial role in the initial steps of this pathway by converting BCAAs into their corresponding α-keto acids. frontiersin.org

The final and critical step in the formation of methyl (4S)-4-methylhexanoate is the methylation of the carboxyl group of (4S)-4-methylhexanoic acid. This reaction is predominantly catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). nih.govnih.gov In this reaction, S-adenosyl-L-methionine serves as the methyl group donor. nih.govwikipedia.org In insects, specific enzymes like juvenile hormone acid O-methyltransferase (JHAMT) have been identified to catalyze the formation of fatty acid methyl esters (FAMEs). nih.govnih.govresearchgate.net These enzymes often exhibit broad substrate specificity, allowing them to act on a variety of fatty acids, including branched-chain variants like 4-methylhexanoic acid. nih.govresearchgate.net The enzyme transfers the methyl group from SAM to the carboxylic acid, yielding the methyl ester and S-adenosylhomocysteine as a byproduct. researchgate.net

| Enzyme Class | Precursor | Methyl Donor | Product | Organism Type (Example) |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine / Isoleucine | - | α-keto acids | Plants, Animals, Microorganisms |

| S-adenosyl-L-methionine (SAM)-dependent Methyltransferase (e.g., JHAMT) | (4S)-4-methylhexanoic acid | S-adenosyl-L-methionine (SAM) | Methyl (4S)-4-methylhexanoate | Insects (Drosophila melanogaster) |

Ecological Roles and Pheromonal Activity in Model Organisms

While methyl (4S)-4-methylhexanoate has not been definitively identified as a primary pheromone in extensive studies, its structural characteristics as a chiral, branched-chain methyl ester are common among insect chemical signals. rsc.org Many insect pheromones are methyl-branched compounds, which provide the stereochemical specificity required for species-specific communication. rsc.org The ecological role of such compounds typically involves mediating interactions between individuals, such as aggregation, alarm, or mating behaviors. nih.govresearchgate.net

Significant research on structurally related compounds provides a strong basis for inferring a potential pheromonal role for methyl (4S)-4-methylhexanoate. For instance, ethyl 4-methyloctanoate, which shares the core 4-methyl-branched fatty acid structure, has been identified as a major component of the male-produced aggregation pheromone in rhinoceros beetles, such as Oryctes rhinoceros and Oryctes monoceros. nih.govarkat-usa.org In field trials, synthetic ethyl 4-methyloctanoate was highly attractive to female beetles, demonstrating its critical role in chemical communication. nih.gov Given the specificity and diversity of insect olfactory systems, it is plausible that methyl (4S)-4-methylhexanoate serves a similar function in other, yet-to-be-studied insect species. nih.govfrontiersin.org The specific (4S) stereoisomer would be crucial for biological activity, as enantiomeric specificity is a hallmark of many insect pheromone systems.

| Compound | Organism | Pheromone Type | Behavioral Response |

| Ethyl 4-methyloctanoate | Oryctes rhinoceros (Rhinoceros Beetle) | Aggregation | Attraction of females |

| 4-Methyl-3-heptanone | Atta texana (Leaf-cutter Ant) | Alarm | Attraction and attack behavior |

Enzyme Substrate Specificity and Inhibitor Studies (excluding human trials)

The enzymatic synthesis and hydrolysis of methyl (4S)-4-methylhexanoate are governed by the substrate specificity of the involved enzymes. Carboxyl methyltransferases (CbMTs) that catalyze the formation of this ester show varied specificity. For example, the SABATH family of CbMTs found in microorganisms and plants often have strict specificity for their natural substrates, which are typically fatty acids or small aromatic carboxylic acids. nih.gov In contrast, insect methyltransferases like the Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) display a broader substrate spectrum, effectively methylating a range of medium-chain fatty acids (C12 to C16), including both straight and branched-chain structures. nih.govnih.govresearchgate.net

Lipases, which can catalyze both the synthesis (esterification) and breakdown (hydrolysis) of esters, also exhibit substrate preferences. Lipase (B570770) B from Candida antarctica (the enzyme in the commercial biocatalyst Novozym 435) is highly efficient in synthesizing esters from branched-chain acids. researchgate.net However, studies on lipase-catalyzed esterification have shown that these enzymes can be subject to substrate inhibition. In the synthesis of similar flavor esters, high concentrations of the alcohol substrate (e.g., methanol (B129727) or ethanol) can act as an inhibitor, reducing the reaction rate by competing for the enzyme's active site. researchgate.net This suggests that in a biological or biocatalytic system, the relative concentrations of 4-methylhexanoic acid and methanol would be critical for efficient ester formation.

| Enzyme | Organism Source | Reaction Type | Substrate Specificity/Inhibition |

| Juvenile Hormone Acid O-Methyltransferase (JHAMT) | Drosophila melanogaster | Esterification | Broad specificity for C12-C16 fatty acids (straight and branched) |

| SABATH family Carboxyl Methyltransferases | Microorganisms, Plants | Esterification | Generally strict specificity for fatty acids or small aromatic acids |

| Lipase B (Novozym 435) | Candida antarctica | Esterification / Hydrolysis | High efficiency with branched-chain acids; subject to inhibition by high alcohol concentrations |

Metabolic Transformations and Fate in Non-Human Biological Systems

In non-human biological systems, particularly insects, the primary metabolic transformation of methyl (4S)-4-methylhexanoate is expected to be enzymatic hydrolysis. This reaction cleaves the ester bond, breaking the compound down into its constituent parts: (4S)-4-methylhexanoic acid and methanol. This process is typically catalyzed by general esterases or specific lipases present in various insect tissues, including the fat body and hemolymph. nih.govnih.gov

Once hydrolyzed, the resulting free fatty acid, (4S)-4-methylhexanoic acid, enters the insect's fatty acid pool. nih.gov Fatty acids are dynamic molecules in insect metabolism; they can be mobilized from the fat body to the hemolymph for transport to other tissues. nih.gov There, they can be utilized for several purposes:

Energy Production: The fatty acid can be broken down via β-oxidation to generate ATP to fuel metabolic processes, such as flight. frontiersin.org

Incorporation into Lipids: It can be re-esterified into more complex lipids like triglycerides for energy storage or phospholipids (B1166683) for incorporation into cell membranes. researchgate.net

Pheromone Precursors: The fatty acid itself can serve as a precursor for the biosynthesis of other semiochemicals. nih.gov

| Process | Enzyme Class | Initial Substrate | Products | Metabolic Fate of Products |

| Hydrolysis | Esterases, Lipases | Methyl (4S)-4-methylhexanoate | (4S)-4-methylhexanoic acid, Methanol | Fatty acid enters lipid pool (energy, storage); Methanol is metabolized/excreted |

| β-Oxidation | Various | (4S)-4-methylhexanoic acid | Acetyl-CoA | Enters Krebs cycle for ATP production |

| Re-esterification | Acyltransferases | (4S)-4-methylhexanoic acid | Triglycerides, Phospholipids | Energy storage, cell membrane components |

Research into its Role in Biocatalysis as a Novel Functionality

The enzymatic synthesis of chiral esters like methyl (4S)-4-methylhexanoate is a significant area of research in biocatalysis, driven by the demand for natural flavor and fragrance compounds. Lipases are the most commonly employed enzymes for this purpose due to their stability, lack of need for cofactors, and ability to function in non-aqueous media, which shifts the reaction equilibrium towards synthesis rather than hydrolysis. researchgate.netnih.gov

A prominent biocatalyst used in these studies is Novozym 435, an immobilized form of lipase B from the yeast Candida antarctica (CALB). epa.govrsc.orgresearchgate.net This enzyme is highly effective for the esterification of branched-chain carboxylic acids with simple alcohols like methanol. nih.gov Research has focused on optimizing reaction conditions to maximize yield and efficiency. Key parameters investigated include:

Reaction Medium: Solvent-free systems are often preferred to enhance green credentials and simplify product purification. researchgate.net

Temperature: Moderate temperatures (e.g., 50-60°C) are typically used to balance reaction rate with enzyme stability. researchgate.net

Substrate Ratio: An equimolar ratio of acid to alcohol is ideal, though an excess of one substrate may be used to drive the reaction to completion. However, as noted, high alcohol concentrations can inhibit the enzyme. researchgate.net

Enzyme Reusability: A major advantage of immobilized enzymes like Novozym 435 is their potential for reuse over multiple reaction cycles, which is critical for economic viability. researchgate.net

This biocatalytic approach offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure esters like methyl (4S)-4-methylhexanoate for various applications. nih.gov

| Biocatalyst | Enzyme Source | Reaction Type | Key Optimization Parameters | Advantages |

| Novozym 435 | Candida antarctica Lipase B | Esterification | Temperature, Substrate Ratio, Solvent-free medium | High selectivity, Reusability, Mild reaction conditions |

| Lipozyme RM IM | Rhizomucor miehei Lipase | Esterification | Temperature, Substrate Ratio, Use of microwave irradiation | Alternative lipase source, efficient under specific conditions |

Advanced Analytical Methodologies for Complex System Analysis

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The determination of enantiomeric excess (ee) is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uma.esmdpi.com

Principle of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these complexes, which translates into a difference in elution time from the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used due to their broad applicability and high resolving power. windows.net These phases can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. windows.net

Research Findings: While specific application notes for Methyl (4S)-4-methylhexanoate are not extensively detailed in foundational literature, the principles for separating chiral esters are well-established. The separation would involve selecting a suitable polysaccharide-based column (e.g., Chiralcel® or Lux® series) and screening different mobile phases. For a relatively nonpolar ester like methyl 4-methylhexanoate, a normal phase system (e.g., hexane/isopropanol) is often a successful starting point. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

| Chiral Stationary Phase (CSP) Type | Common Selector | Separation Mechanism | Typical Analytes |

|---|---|---|---|

| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves | Broad range of racemates, including esters, amides, alcohols |

| Protein-Based | α1-acid glycoprotein (B1211001) (AGP), Human Serum Albumin (HSA) | Hydrophobic and electrostatic interactions in chiral binding pockets | Primarily used for chiral drugs and compounds with ionic groups |

| Cyclodextrin-Based | β- or γ-cyclodextrin derivatives | Inclusion complexation where analytes fit into the chiral cavity | Aromatic compounds, compounds that can fit within the cyclodextrin (B1172386) cavity |

Chiral Gas Chromatography (GC) for Volatile Chiral Compound Analysis

For volatile and semi-volatile chiral compounds like Methyl (4S)-4-methylhexanoate, Chiral Gas Chromatography (GC) is the method of choice. nih.gov It offers high resolution, speed, and sensitivity.

Principle of Separation: Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase. The most common and effective CSPs for volatile compounds are based on derivatized cyclodextrins. researchgate.netgcms.cz These cyclodextrin derivatives are dissolved in a polysiloxane polymer and coated onto the inner wall of a fused silica (B1680970) capillary column. Separation occurs based on the differential interaction (primarily inclusion complexation and hydrogen bonding) of the enantiomers with the chiral cyclodextrin selector. gcms.cz

Research Findings: The analysis of chiral esters is a common application of chiral GC. Columns such as those based on permethylated or trifluoroacetylated cyclodextrin derivatives are effective for resolving enantiomers of alkyl esters. For Methyl (4S)-4-methylhexanoate, a temperature-programmed GC run on a cyclodextrin-based chiral column would be the standard approach. The selection of the specific cyclodextrin derivative (e.g., Beta-DEX™, Chirasil®-Val) would be determined through empirical screening to achieve the best resolution between the (4S) and (4R) enantiomers. labrulez.comnih.gov

| Chiral Stationary Phase | Common Selector | Operating Temperature Range (°C) | Typical Applications |

|---|---|---|---|

| Rt-βDEXsm | Permethylated beta-cyclodextrin | 30 - 230 | Flavors, fragrances, essential oils, resolves α-pinene, linalool |

| Chirasil-L-Val | L-valine-tert-butylamide coupled to a polysiloxane | Up to 200 | Amino acid enantiomers, secondary amino acids |

| Beta DEX™ 225 | 2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin | 30 - 240/250 | Optical isomers of citronellal, linalool, and other terpenes |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Structural Elucidation

Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS). nih.gov GC-MS and LC-MS are indispensable tools for identifying and quantifying compounds at trace levels in complex mixtures. uoguelph.canih.gov

Principle and Application: In GC-MS, after compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. gcms.cz This allows for unambiguous identification by matching the spectrum to a library or by interpreting the fragmentation pattern. lcms.cz This is crucial for confirming the identity of Methyl (4S)-4-methylhexanoate in a sample and distinguishing it from other isomeric esters. LC-MS operates on a similar principle but is suited for less volatile or thermally labile compounds. nih.gov

Research Findings: The mass spectrum of methyl 4-methylhexanoate provides key fragments that confirm its structure. nih.gov The molecular ion peak [M]+ at m/z 144 corresponds to the molecular weight (C8H16O2). A prominent peak at m/z 74 is the characteristic McLafferty rearrangement fragment for methyl esters, confirming the methyl propanoate portion of the molecule. Other significant fragments help to piece together the remaining alkyl chain structure. This data is essential for confirming the presence of the compound in trace analysis. nih.govresearchgate.net

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Significance in Structural Elucidation |

|---|---|---|

| 144 | [C8H16O2]+ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 113 | [M - OCH3]+ | Loss of the methoxy (B1213986) group from the ester. |

| 87 | [CH3OCO(CH2)2]+ | Cleavage at the branched carbon, indicating the position of the methyl group. |

| 74 | [CH3OC(OH)=CH2]+ | McLafferty rearrangement product, characteristic of many methyl esters. |

Development of Chiral Sensors and Recognition Systems for Methyl (4S)-4-methylhexanoate

While chromatography is powerful, it can be time-consuming and requires expensive equipment. Chiral sensors and recognition systems offer a promising alternative for rapid, and potentially real-time, determination of enantiomeric composition. mdpi.com

Principle and Design: Chiral sensors operate on a "lock-and-key" principle, where a chiral selector (the host) is designed to bind preferentially with one enantiomer (the guest) over the other. mdpi.com This binding event is then converted into a measurable signal, such as a change in color (optical), fluorescence, or electrical current (electrochemical). mdpi.com The development of a sensor for Methyl (4S)-4-methylhexanoate would involve identifying a suitable chiral host molecule that can selectively interact with it. Potential candidates include macrocyclic compounds like cyclodextrins, chiral polymers, or molecularly imprinted polymers (MIPs) designed with a template of the target molecule. mdpi.commdpi.com

Research Findings: The field of chiral sensors is rapidly evolving, with many systems being developed for amino acids, pharmaceuticals, and other biomolecules. mdpi.comresearchgate.net For a small, relatively simple ester like Methyl (4S)-4-methylhexanoate, a supramolecular approach using hosts that can form hydrogen bonds and exploit steric differences would be a viable strategy. For instance, a sensor array could be developed where multiple, broadly selective chiral sensors produce a unique response pattern for each enantiomer, allowing for quantitative analysis of their mixtures. mdpi.com

Chromatographic Strategies for Diastereomer and Regioisomer Separation

In chemical synthesis or natural product analysis, it is often necessary to separate not only enantiomers but also diastereomers and regioisomers.

Separation of Diastereomers: Diastereomers have different physical properties (e.g., boiling point, solubility, polarity) and therefore can typically be separated using standard, non-chiral chromatographic techniques. mdpi.com For example, if Methyl (4S)-4-methylhexanoate were part of a molecule with another chiral center, the resulting diastereomers (e.g., (2R, 4S) vs. (2S, 4S)) could likely be separated on a standard silica gel or C18 HPLC column. researchgate.net The choice of mobile phase would be optimized to maximize the difference in interaction with the stationary phase. mdpi.com

Separation of Regioisomers: Regioisomers, such as methyl 4-methylhexanoate and methyl 5-methylhexanoate, have the same molecular formula but differ in the position of a substituent. Their physical properties are often very similar, making separation challenging. reddit.com High-efficiency chromatographic techniques are required.

Gas Chromatography (GC): High-resolution capillary GC columns can often separate regioisomers based on small differences in their boiling points and polarity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate regioisomers based on subtle differences in hydrophobicity. nih.gov The separation of methylated flavone (B191248) regioisomers has been demonstrated using UPLC-MS/MS, highlighting the power of high-resolution techniques. nih.gov For methyl-substituted hexanoates, a C18 column with an optimized mobile phase (e.g., acetonitrile/water) would be a logical approach. nih.gov

Emerging Research Areas and Future Directions for Methyl 4s 4 Methylhexanoate

Integration in Chiral Material Science Research (e.g., liquid crystals, polymers)

The field of material science is increasingly focused on the development of "smart" materials with tunable and responsive properties. Chirality is a key element in the design of such materials, and Methyl (4S)-4-methylhexanoate represents a valuable, yet underexplored, chiral building block.

Liquid Crystals: The introduction of chiral molecules into liquid crystal phases can induce the formation of helical superstructures, such as cholesteric or chiral smectic phases. mdpi.comresearchgate.net These materials are known for their unique optical properties, including selective reflection of light, which is the basis for their use in displays and sensors. tcichemicals.com The integration of Methyl (4S)-4-methylhexanoate as a chiral dopant could be explored to modulate the pitch of the helical structure of nematic liquid crystals, thereby tuning their color and reflective properties. researchgate.net Research in this area would involve investigating the relationship between the concentration of the chiral ester and the resulting helical twisting power.

Chiral Polymers: Chiral polymers are of great interest for applications ranging from enantioselective separations to asymmetric catalysis and optics. acs.orgresearchgate.net Methyl (4S)-4-methylhexanoate can be envisioned as a monomer or a chiral side-chain component in polymerization reactions. For instance, after transformation into a suitable monomer (e.g., an acrylate (B77674) or vinyl ether derivative), it could be polymerized to create polymers with chiral cavities or surfaces. These materials could find use as chiral stationary phases in chromatography for the separation of racemic mixtures. researchgate.net

| Potential Application Area | Role of Methyl (4S)-4-methylhexanoate | Desired Outcome/Property |

| Chiral Liquid Crystals | Chiral Dopant | Induction of helical phases (e.g., cholesteric), tunable optical properties. |

| Chiral Polymers | Chiral Monomer or Side-Chain | Creation of materials for enantioselective separation or catalysis. |

Application in Enantioselective Catalysis as a Ligand or Additive Component

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a cornerstone of modern pharmaceutical and fine chemical production. nih.gov The efficiency of these reactions often relies on a chiral catalyst, which is typically a metal complex bearing a chiral organic ligand. researchgate.net

While not a ligand in its current form, Methyl (4S)-4-methylhexanoate could be chemically modified to serve as a precursor for novel chiral ligands. The core chiral scaffold (4S)-4-methyl could be incorporated into more complex molecular architectures designed to coordinate with metal centers. For example, the ester group could be reduced to an alcohol and further functionalized to introduce coordinating atoms like phosphorus or nitrogen, creating P,N-type ligands. nih.gov The steric and electronic properties conferred by the chiral backbone of the resulting ligand could influence the stereochemical outcome of metal-catalyzed reactions, such as hydrogenations, hydroformylations, or C-C bond-forming reactions. nih.govmdpi.com

Furthermore, the potential of Methyl (4S)-4-methylhexanoate to act as a chiral additive could be investigated. In some reactions, the presence of a chiral molecule, even one not directly bound to the catalyst, can influence the transition state energy, leading to an enrichment of one enantiomer over the other. rsc.org

Exploration of Novel Chiral Recognition Phenomena in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. longdom.org Chiral recognition, where a host molecule selectively binds one enantiomer over the other, is a key principle in this field. acs.orgmpg.de

The structure of Methyl (4S)-4-methylhexanoate, with its defined stereochemistry and functional groups capable of hydrogen bonding and van der Waals interactions, makes it an interesting candidate for studies in chiral recognition. nih.gov Researchers could design and synthesize host molecules, such as macrocycles, that have a cavity complementary in shape and chemical nature to the (4S)-enantiomer. The binding affinity between the host and the two enantiomers of methyl 4-methylhexanoate could be quantified to determine the degree of enantioselectivity. Such studies advance the fundamental understanding of non-covalent interactions and are crucial for the development of chemical sensors and systems for enantiomeric separation. nih.govacs.org The self-assembly of chiral molecules into larger structures is another facet of supramolecular chemistry where this compound could be relevant. researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Biology

The structural motif of a methyl branch near a carbonyl group is found in numerous natural products, including insect pheromones. nih.govrsc.org Many of these semiochemicals are chiral, and often only one enantiomer is biologically active. For example, (3R,4S)-4-methyl-3-hexanol is a known pheromone for the ant Tetramorium impurum, and (S)-4-methyl-3-hexanone is an alarm pheromone for Manica mutica. mdpi.com These compounds share the 4-methyl chiral center with the hexanoic acid backbone.

Given this structural similarity, Methyl (4S)-4-methylhexanoate is a candidate for investigation as a potential pheromone or kairomone for various insect species. Research in chemical ecology could involve electroantennography (EAG) studies and field trapping experiments to screen for biological activity. researchgate.net The discovery of a new semiochemical could lead to the development of environmentally benign pest management strategies.

Beyond pheromones, many simple esters exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net Screening Methyl (4S)-4-methylhexanoate for such activities could open doors to applications in pharmacology or as a bioactive ingredient.

| Research Area | Potential Role of Methyl (4S)-4-methylhexanoate | Relevant Analogous Compounds |

| Chemical Ecology | Insect Semiochemical (Pheromone/Kairomone) | (3R,4S)-4-Methyl-3-hexanol, (S)-4-Methyl-3-hexanone |

| Bioactivity Screening | Antimicrobial, Anti-inflammatory Agent | Hexadecanoic acid methyl ester |

Development of Sustainable Production and Utilization Strategies

The principles of green chemistry are increasingly guiding the development of chemical processes to reduce environmental impact. Future research on Methyl (4S)-4-methylhexanoate will likely focus on more sustainable methods for its synthesis and use.

Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity under mild reaction conditions. nih.gov Lipases, for instance, are commonly used for the enantioselective esterification or transesterification of alcohols and carboxylic acids. A potential green synthesis route for Methyl (4S)-4-methylhexanoate could involve the enzymatic resolution of racemic 4-methylhexanoic acid using methanol (B129727), or the direct enantioselective esterification. This would avoid the use of harsh reagents and complex purification steps associated with traditional chemical synthesis.

Green Solvents and Processes: The synthesis of esters, including fatty acid methyl esters for biodiesel, is an area where green chemistry principles have been extensively applied. unimib.it Research could focus on adapting these technologies, such as the use of solid acid or base catalysts and solvent-free conditions or the use of green solvents like ionic liquids or supercritical carbon dioxide, for the production of Methyl (4S)-4-methylhexanoate. digitallibrary.co.in This would minimize waste and energy consumption, aligning the production of this specialty chemical with modern sustainability goals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity in Methyl (4S)-4-methylhexanoate?

- Methodological Answer : The synthesis typically employs chiral precursors and stereoselective catalysts. For example, asymmetric hydrogenation or enzymatic resolution can control the (4S) configuration. Reaction conditions (e.g., low temperatures, inert atmospheres) and chiral auxiliaries (e.g., Evans oxazolidinones) are critical to minimize racemization . Solvent polarity must be optimized to stabilize transition states favoring the desired stereoisomer .

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric excess (ee) of Methyl (4S)-4-methylhexanoate?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can confirm regiochemistry and stereochemistry via coupling constants (e.g., for axial/equatorial protons in cyclic intermediates) .

- Chiral GC/MS or HPLC : Using columns with chiral stationary phases (e.g., cyclodextrin derivatives) quantifies ee by separating enantiomers .

- Polarimetry : Measures optical rotation to verify enantiomeric composition .

Q. How does the steric environment of the 4-methyl group influence reactivity in esterification or hydrolysis reactions?

- Methodological Answer : The bulky 4-methyl group imposes torsional strain in transition states, slowing nucleophilic acyl substitution. Kinetic studies under varying pH and temperature can quantify steric effects. For example, pseudo-first-order rate constants () in alkaline hydrolysis are typically lower compared to less hindered analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of Methyl (4S)-4-methylhexanoate across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Researchers should:

- Reproduce synthesis : Use strictly controlled conditions (e.g., anhydrous solvents, certified chiral catalysts) .

- Characterize polymorphs : X-ray crystallography or differential scanning calorimetry (DSC) identifies crystalline forms .

- Validate purity : Cross-check with orthogonal methods (e.g., elemental analysis, mass spectrometry) .

Q. What strategies mitigate racemization during derivatization of Methyl (4S)-4-methylhexanoate into bioactive analogs?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations or alkylations below to suppress epimerization .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites during multi-step syntheses .

- In Situ Monitoring : Real-time chiral HPLC tracks enantiopurity during reactions .

Q. How does Methyl (4S)-4-methylhexanoate compare to its (4R)-isomer in modulating enzyme activity?

- Methodological Answer :

- Enzyme Assays : Compare inhibition constants () or IC values using recombinantly expressed enzymes (e.g., lipases or esterases). Stereospecific binding often results in >10-fold differences in activity between enantiomers .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities based on steric clashes or hydrogen-bonding interactions in the (4S) vs. (4R) configurations .

Q. What role does Methyl (4S)-4-methylhexanoate play in phase behavior studies of liquid crystalline systems?

- Methodological Answer : The compound’s branched alkyl chain disrupts molecular packing, altering mesophase transitions. Researchers use polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) to study its phase diagrams with cholesteric esters, noting shifts in clearing temperatures () and helical pitch lengths .

Key Considerations for Researchers

- Stereochemical Integrity : Always validate enantiopurity post-synthesis using chiral columns .

- Data Reproducibility : Document solvent lot numbers and catalyst sources to minimize batch variability .